An In-depth Technical Guide to the Synthesis and Characterization of Edoxaban-d6
An In-depth Technical Guide to the Synthesis and Characterization of Edoxaban-d6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Edoxaban-d6, a deuterated internal standard for the anticoagulant drug Edoxaban. This document details a proposed synthesis pathway, compiles relevant analytical data, and outlines the methodologies for its characterization, designed to assist researchers and professionals in the field of drug development and analysis.
Physicochemical and Analytical Data of Edoxaban-d6
Edoxaban-d6 is the isotopically labeled analog of Edoxaban, intended for use as an internal standard in quantitative analysis, typically by mass spectrometry.[1] The deuterium labeling provides a distinct mass difference, allowing for accurate quantification of the unlabeled drug.
| Property | Value | Reference(s) |
| CAS Number | 1304701-57-2 | [2] |
| Molecular Formula | C₂₄H₂₄D₆ClN₇O₄S | [2] |
| Molecular Weight | 554.09 g/mol | [2][3][4] |
| Purity (HPLC) | >95% | [2] |
| Deuterated Forms | ≥99% (d₁-d₆) | [5] |
| Appearance | Neat | [2] |
| Storage Temperature | +4°C | [2] |
| Solubility | Soluble in DMSO and Methanol | [5] |
| Melting Point | >205°C (decomposed) | [1][4] |
| InChI | InChI=1S/C24H30ClN7O4S/c1-31(2)24(36)13-4-6-15(27-20(33)21(34)30-19-7-5-14(25)11-26-19)17(10-13)28-22(35)23-29-16-8-9-32(3)12-18(16)37-23/h5,7,11,13,15,17H,4,6,8-10,12H2,1-3H3,(H,27,33)(H,28,35)(H,26,30,34)/t13-,15-,17+/m0/s1/i1D3,2D3 | [2][3][5] |
| SMILES | [2H]C([2H])([2H])N(C(=O)[C@@H]1CC--INVALID-LINK--C(=O)Nc2ccc(Cl)cn2)--INVALID-LINK--NC(=O)c3nc4CCN(C)Cc4s3)C([2H])([2H])[2H] | [2] |
Proposed Synthesis of Edoxaban-d6
The following is a proposed multi-step synthesis.
Synthesis Pathway Diagram
Caption: Proposed Synthesis Pathway for Edoxaban-d6.
Experimental Protocol
Step 1: Synthesis of tert-butyl [(1R,2S,5S)-2-({(5-methyl-4,5,6,7-tetrahydro[10][11]thiazolo[5,4-c]pyridin-2-yl)carbonyl}amino)-5-(dimethylcarbamoyl-d6)cyclohexyl]carbamate
-
To a solution of tert-butyl [(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl-d6)cyclohexyl]carbamate in a suitable aprotic solvent (e.g., dichloromethane or DMF), add 5-methyl-4,5,6,7-tetrahydro[10][11]thiazolo[5,4-c]pyridine-2-carboxylic acid.
-
Add a peptide coupling agent such as HATU or a combination of HOBt and EDC, along with a tertiary amine base like triethylamine or DIPEA.
-
Stir the reaction mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the desired intermediate amide.
Step 2: Deprotection of the Boc Group
-
Dissolve the intermediate amide from Step 1 in a suitable solvent such as dichloromethane or dioxane.
-
Add an acid, for example, trifluoroacetic acid (TFA) or a solution of hydrogen chloride in an organic solvent.
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the deprotected amine intermediate, which can be used in the next step with or without further purification.
Step 3: Synthesis of Edoxaban-d6
-
Dissolve the deprotected amine intermediate from Step 2 in an aprotic solvent like DMF.
-
Add N-(5-chloropyridin-2-yl)oxamic acid, a coupling agent (e.g., HATU or HOBt/EDC), and a tertiary amine base (e.g., triethylamine or DIPEA).
-
Stir the reaction mixture at room temperature until completion.
-
Perform an aqueous workup and extract the product.
-
Purify the crude Edoxaban-d6 by recrystallization or column chromatography to obtain the final product.
Characterization of Edoxaban-d6
The characterization of Edoxaban-d6 is crucial to confirm its identity, purity, and isotopic enrichment. The following are the standard analytical techniques employed.
Characterization Workflow Diagram
Caption: General Workflow for the Characterization of Edoxaban-d6.
Methodologies
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the synthesized Edoxaban-d6.
-
Method: A reversed-phase HPLC method is typically used. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) in a gradient elution. Detection is commonly performed using a UV detector at a wavelength where Edoxaban has maximum absorbance. The purity is determined by the area percentage of the main peak. A purity of >95% is generally required for use as an internal standard.[2]
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and isotopic enrichment of Edoxaban-d6.
-
Method: High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is employed. Electrospray ionization (ESI) is a common ionization technique. The mass spectrum will show the molecular ion peak corresponding to the mass of Edoxaban-d6 (m/z 554.09 for [M+H]⁺).[7][10] The isotopic distribution pattern can be analyzed to confirm the incorporation of six deuterium atoms and to assess the level of isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and the location of the deuterium labels.
-
Method: ¹H NMR and ¹³C NMR spectroscopy are used. In the ¹H NMR spectrum of Edoxaban-d6, the signal corresponding to the N-dimethyl protons will be absent or significantly reduced, confirming the site of deuteration. The rest of the spectrum should be consistent with the structure of Edoxaban.[10] ¹³C NMR can further confirm the carbon skeleton. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[10]
Application
Edoxaban-d6 is primarily used as an internal standard for the quantification of Edoxaban in biological matrices such as plasma and serum by LC-MS/MS.[1][5][12][13][14][15] Its similar chemical and physical properties to Edoxaban ensure that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This leads to highly accurate and precise measurements of Edoxaban concentrations, which is critical in pharmacokinetic and clinical studies.[12][13][15]
References
- 1. Edoxaban-d6 | 1304701-57-2 [chemicalbook.com]
- 2. Edoxaban-d6 | CAS 1304701-57-2 | LGC Standards [lgcstandards.com]
- 3. Edoxaban-d6 | C24H30ClN7O4S | CID 53234441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Edoxaban-d6 | 1304701-57-2 | ECC70157 | Biosynth [biosynth.com]
- 5. caymanchem.com [caymanchem.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR - Patent 4438595 [data.epo.org]
- 8. CN104761571A - Synthesis method of edoxaban - Google Patents [patents.google.com]
- 9. Research Progress on the Synthesis of Edoxaban [cjph.com.cn]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: EDOXABAN [orgspectroscopyint.blogspot.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantification of Apixaban, Dabigatran, Edoxaban, and Rivaroxaban in Human Serum by UHPLC-MS/MS—Method Development, Validation, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Importance of measuring pharmacologically active metabolites of edoxaban: development and validation of an ultra-high-performance liquid chromatography coupled with a tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A quantitative LC/MSMS method for determination of edoxaban, a Xa inhibitor and its pharmacokinetic application in patients after total knee arthroplasty - PubMed [pubmed.ncbi.nlm.nih.gov]
